Bienvenue dans la boutique en ligne BenchChem!

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibition Binding mode SAR

Select this minimal pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibitor hit identification and focused library synthesis. Unlike fully elaborated analogs (PP1, PP2, 1-NM-PP1), its unsubstituted C3 and N1 positions provide synthetic handles for systematic SAR studies to optimize kinase selectivity and potency. The C6-methoxy group enables investigation of flipped ATP-pocket binding modes in structural biology. Functions as an essential negative control in SFK selectivity profiling when used alongside PP1/PP2. ≥95% purity; stored at 2–8°C under ambient shipping. Ideal for fragment-based screening and medicinal chemistry derivatization campaigns.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 100605-51-4
Cat. No. B566440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
CAS100605-51-4
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCOC1=NC(=C2C=NNC2=N1)N
InChIInChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyJLGWTOIIQUNTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 100605-51-4): Scaffold Identity and Baseline Procurement Profile


4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100605-51-4; molecular formula C₆H₇N₅O; molecular weight 165.15 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, recognized as a privileged scaffold in medicinal chemistry . Structurally, it features a 4-amino group and a 6-methoxy substituent on the fused bicyclic core. The compound is commercially available as a versatile small-molecule scaffold for kinase inhibitor research, stored at 2–8°C under ambient shipping conditions [1].

Why 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Freely Substituted with Other Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to substitution pattern, with small structural changes at the C4 and C6 positions driving divergent kinase selectivity profiles and binding modes [1]. While compounds such as PP1, PP2, 1-NM-PP1, and 3-IN-PP1 all share this core, their substituent variations (e.g., tert-butyl at C3, aryl at C6, or N1 modifications) produce markedly different potency and selectivity across Src family kinases, PKD, and other targets [2]. Substituting 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine with an arbitrary analog therefore risks altering the intended biological readout, undermining experimental reproducibility.

Quantitative Evidence Guide: Differentiating 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine from Closest Analogs


C6-Methoxy Substitution Enables Distinct Kinase Binding Mode Compared to 1-NM-PP1

Structural analysis of the pyrazolo[3,4-d]pyrimidine scaffold reveals that the C6 substituent critically influences the compound's orientation within the kinase ATP-binding pocket. While 1-NM-PP1 (bearing an N1-methyl group) binds in a conventional ATP-mimetic fashion, SAR studies on related 4-amino-6-substituted analogs demonstrate that C6-substituted derivatives can adopt a flipped binding mode rotated 180 degrees relative to the adenine ring of ATP [1]. The 6-methoxy group of the target compound provides a hydrogen-bond-capable substituent at this position, potentially conferring this alternative orientation, which may translate to divergent kinase selectivity relative to N1-substituted analogs [1][2].

Kinase inhibition Binding mode SAR Protein Kinase D Pyrazolopyrimidine

C6-Methoxy Differentiates Target from PP1/PP2-Type Src Family Inhibitors via Absence of C3-tert-Butyl Group

PP1 and PP2, widely used Src family kinase (SFK) inhibitors, derive their potency from a C3-tert-butyl group that occupies a hydrophobic pocket adjacent to the ATP-binding site. PP1 exhibits IC₅₀ values of 5 nM for Lck and 6 nM for Fyn, with >800-fold selectivity for I338G mutant v-Src (IC₅₀ = 1.5 nM) over wild-type v-Src (IC₅₀ = 1.0 µM) . 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine lacks this C3-tert-butyl substituent, possessing only a hydrogen atom at the C3 position . This fundamental structural difference predicts substantially reduced SFK potency and an altered selectivity fingerprint [1].

Src kinase Selectivity Structural differentiation ATP-competitive SFK

Commercial Availability with Defined Analytical Specifications Supports Reproducible Procurement

The compound is commercially available from multiple reputable vendors with defined purity specifications. CymitQuimica offers the compound as a versatile small-molecule scaffold with purity ≥95% (ref: 3D-AEA60551) . Pharmaffiliates provides the compound with specified storage at 2–8°C under ambient shipping conditions [1]. This commercial availability with established analytical benchmarks contrasts with custom-synthesized or discontinued analogs (e.g., Sigma-Aldrich's PP1 Analog, which is marked as discontinued ), enabling consistent, reproducible sourcing for research programs.

Procurement Analytical specifications Quality control Reproducibility Scaffold

Pyrazolo[3,4-d]pyrimidine Scaffold Recognized as Privileged Kinase Inhibitor Framework with Purine Bioisosterism

The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of the purine ring system, the foundational heterocycle of ATP and GTP [1]. This structural mimicry underlies its capacity to occupy the ATP-binding pocket of diverse kinases while offering synthetic handles (C3, C4, C6, N1) for tuning selectivity [2]. The 4-amino-6-methoxy substitution pattern of the target compound provides a minimal, synthetically tractable scaffold that retains the core purine-mimetic geometry while allowing subsequent derivatization at the C3 and N1 positions for hit-to-lead optimization .

Privileged scaffold Bioisostere Purine Kinase inhibitor Drug design

Recommended Research and Procurement Applications for 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 100605-51-4)


Kinase Inhibitor Scaffold for Hit Identification and SAR Exploration

This compound serves as a minimal pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibitor hit identification. Its unsubstituted C3 and N1 positions provide synthetic handles for systematic SAR studies to optimize kinase selectivity and potency [1]. Researchers seeking a privileged purine-mimetic core for fragment-based screening or focused library synthesis should select this compound over fully elaborated analogs like PP1 or 1-NM-PP1, which lack equivalent derivatization potential [2].

Negative Control or Selectivity Profiling Reference for Src Family Kinase Studies

Given the absence of the C3-tert-butyl group essential for potent Src family kinase inhibition [1], this compound can function as a structural comparator in selectivity profiling panels to assess the contribution of C3 hydrophobic substituents to SFK engagement. Researchers studying SFK signaling may employ this compound to distinguish Src-dependent from Src-independent cellular effects, particularly when used alongside PP1/PP2 as positive controls [2].

Building Block for Custom Synthesis of 4,6-Disubstituted Pyrazolopyrimidines

As a versatile small-molecule scaffold with defined purity (≥95%) [1], this compound is suitable as a starting material for medicinal chemistry derivatization. The 4-amino and 6-methoxy groups remain intact while C3 and N1 positions are functionalized, enabling efficient synthesis of focused kinase inhibitor libraries [2]. Procurement from multiple commercial vendors ensures supply continuity for iterative chemical optimization campaigns .

Reference Compound for Structural Biology and Binding Mode Studies

The C6-methoxy substitution of this compound is associated with potential for a flipped binding mode in the kinase ATP pocket [1], making it a valuable reference for structural biology studies examining the conformational flexibility of pyrazolopyrimidine-based inhibitors. Crystallography and molecular docking efforts comparing C6-methoxy with C6-aryl or C6-unsubstituted analogs can elucidate the structural determinants of kinase selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.